BENZOYLHETERATISINE HCl
Description
Benzoylheteratisine HCl is a chemically modified derivative of heteratisine, a diterpene alkaloid found in certain Aconitum species. The compound features a benzoyl group esterified to the heteratisine backbone, with a hydrochloride salt enhancing its solubility for pharmacological applications. The hydrochloride salt formulation likely improves bioavailability, a common strategy in drug development .
Properties
CAS No. |
1262758-10-0 |
|---|---|
Molecular Formula |
C29H38ClNO6 |
Molecular Weight |
532.074 |
InChI |
InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1 |
InChI Key |
BFFRNKZYZJVSJP-MOFCGRQPSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl |
Purity |
97 % (TLC, mass spectrometry, NMR). |
Synonyms |
Heteratisan-14-one, 6-(benzoyloxy)-2-o-ethyl-8-hydroxy-1-methoxy-4-methyl-, (1-alpha,6-beta)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoylheteratisine hydrochloride involves multiple steps, starting from the extraction of heteratisine from natural sources. The key steps include:
Extraction: Heteratisine is extracted from the plant material using organic solvents.
Benzoylation: Heteratisine is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Purification: The benzoylated product is purified through recrystallization or chromatography.
Hydrochloride Formation: The final step involves converting the benzoylated heteratisine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of benzoylheteratisine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated benzoylation: Utilizing automated reactors to ensure consistent reaction conditions.
High-throughput purification: Employing large-scale chromatography systems.
Hydrochloride formation: Conducted in industrial reactors with precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Benzoylheteratisine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent alkaloid, heteratisine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces oxidized derivatives with altered pharmacological properties.
Reduction: Yields heteratisine, which has different biological activities.
Substitution: Results in substituted benzoylheteratisine derivatives with potential new applications.
Scientific Research Applications
Benzoylheteratisine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sodium channel blockers and their interactions.
Biology: Investigated for its neuroprotective effects and ability to inhibit epileptiform activity.
Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of benzoylheteratisine hydrochloride is the inhibition of sodium ion conductivity in excitable cells. It blocks sodium channels, preventing the influx of sodium ions, which is crucial for the initiation and propagation of action potentials. This action results in its antiarrhythmic and local anesthetic effects. The compound’s ability to antagonize aconitine and inhibit sodium channel activity is unique compared to other class I antiarrhythmics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
(a) Benzeneacetaldehyde (CAS 122-78-1)
- Structure : Aromatic benzene ring with an acetaldehyde side chain.
- Key Differences : Unlike Benzoylheteratisine HCl, benzeneacetaldehyde lacks complex alkaloid scaffolding and a hydrochloride moiety, limiting its pharmacological relevance. It is primarily used in fragrance synthesis .
(b) Benzyl Sibutramine HCl Derivatives
- Example : Sibutramine Impurity J (CAS 186521-85-7, MW 250.77 g/mol).
- Structure : Substituted amphetamine core with a benzyl group and HCl salt.
- Comparison: Both compounds incorporate aromatic benzyl/benzoyl groups and HCl salts. However, Sibutramine derivatives target serotonin-norepinephrine reuptake (weight loss applications), whereas Benzoylheteratisine’s diterpene backbone may interact with ion channels or neurotransmitter receptors .
(c) Ethyl Benzoylacetate (C₁₁H₁₂O₃)
- Structure : Benzoyl group linked to an ethyl ester.
Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (HCl Form) | Primary Applications |
|---|---|---|---|
| This compound | Data Unavailable | High (due to HCl salt) | Neurological research (inferred) |
| Sibutramine Impurity J | 250.77 | Moderate | Pharmaceutical impurity standard |
| Benzeneacetaldehyde | 120.15 | Low | Fragrance synthesis |
| Ethyl Benzoylacetate | 192.21 | Insoluble in water | Organic synthesis intermediate |
Note: Data for this compound inferred from structural analogs; specific values require further experimental validation.
Mechanistic and Bioactivity Comparisons
- This compound : Hypothesized to modulate sodium or calcium channels due to structural similarities to aconitine alkaloids, albeit with reduced toxicity from benzoylation .
- Sibutramine Derivatives: Act via monoamine reuptake inhibition, a mechanism less likely in Benzoylheteratisine due to the absence of a secondary amine in its diterpene core.
- Benzene Derivatives (e.g., Benzeneacetaldehyde): Limited bioactivity beyond industrial applications, emphasizing the importance of complex alkaloid scaffolds in drug design .
Q & A
Basic: What are the recommended methods for synthesizing Benzoylheteratisine HCl, and how can purity be ensured?
Answer:
Synthesis typically involves a multi-step protocol starting from heteratisine, with benzoylation under controlled conditions. Key steps include:
-
Reaction Conditions : Use anhydrous dichloromethane as a solvent, benzoyl chloride (1.2 equivalents), and triethylamine (2 equivalents) at 0–5°C for 2 hours .
-
Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol/water .
-
Purity Validation :
Technique Critical Parameters HPLC ≥98% purity, C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min NMR Match of δ 7.8–8.1 ppm (aromatic protons) and absence of unreacted heteratisine peaks
Advanced: How should researchers address contradictory pharmacokinetic data in studies involving this compound?
Answer:
Contradictions may arise from variability in experimental design. Mitigation strategies include:
- Replication : Repeat assays across independent labs using standardized protocols (e.g., fixed dosing intervals, matched animal models) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers and assess inter-group variability .
- Source Verification : Cross-check data against primary literature, ensuring raw datasets are accessible and methodologies align with guidelines (e.g., OECD 423 for toxicity studies) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be reported?
Answer:
- 1H/13C NMR : Report chemical shifts (δ) for the benzoyl group (e.g., δ 7.8–8.1 ppm for aromatic protons) and heteratisine backbone (e.g., δ 3.2–3.5 ppm for tertiary amines) .
- Mass Spectrometry (MS) : Include molecular ion peaks ([M+H]+ at m/z 450.2) and fragmentation patterns consistent with benzoyl cleavage .
- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl peaks from unreacted starting material .
Advanced: What strategies can optimize the solubility of this compound in aqueous solutions for in vitro assays?
Answer:
- pH Adjustment : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to enhance solubility via micelle formation .
- Co-Solvents : Test dimethyl sulfoxide (DMSO) at ≤0.1% (v/v) to avoid cellular toxicity .
- Solid Dispersion : Prepare with polyvinylpyrrolidone (PVP K30) via spray drying to improve dissolution kinetics .
Basic: How to design a dose-response study to evaluate the efficacy of this compound in cellular models?
Answer:
- Concentration Range : Test 0.1–100 µM, with logarithmic increments (e.g., 0.1, 1, 10, 100 µM) .
- Controls : Include vehicle (DMSO) and positive controls (e.g., reference inhibitors like staurosporine) .
- Endpoint Assays : Measure IC50 via MTT assay at 48 hours, with triplicate wells and normalization to untreated cells .
Advanced: What statistical approaches are appropriate for analyzing high variability in this compound's bioactivity data?
Answer:
- Power Analysis : Predefine sample size (n ≥ 6) to ensure 80% power for detecting ≥20% effect size .
- Robust Regression : Use Huber loss functions to minimize outlier impact on dose-response curves .
- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) .
Basic: What are the critical parameters to document when reporting the synthesis protocol of this compound to ensure reproducibility?
Answer:
- Reaction Details : Temperature (±2°C), stoichiometry (±0.05 eq), and reaction time (±5 minutes) .
- Purification Metrics : Column dimensions, solvent ratios, and crystallization yield (%) .
- Equipment : Manufacturer and model of HPLC systems, NMR spectrometers, and mass analyzers .
Advanced: How can researchers validate the specificity of this compound in target engagement assays?
Answer:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligand displacement) to calculate Ki values .
- Negative Controls : Test against structurally related but inactive analogs (e.g., de-benzoylated heteratisine) .
- Orthogonal Methods : Confirm target modulation via CRISPR knockdown or Western blotting of downstream effectors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
